5-Bromo-2-morpholinonicotinic acid
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Overview
Description
5-Bromo-2-morpholinonicotinic acid is a chemical compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.11 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a bromine atom attached to a nicotinic acid core, which is further substituted with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-morpholinonicotinic acid typically involves the reaction of 5-bromo-2-fluoronicotinic acid with morpholine. The reaction is carried out in dimethyl sulfoxide (DMSO) at room temperature with potassium carbonate as a base . The reaction mixture is stirred for a few hours, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-morpholinonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinic acid derivatives .
Scientific Research Applications
5-Bromo-2-morpholinonicotinic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-morpholinonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloronicotinic acid: Similar structure but with a chlorine atom instead of a morpholine ring.
5-Bromo-2-fluoronicotinic acid: Similar structure but with a fluorine atom instead of a morpholine ring.
5-Bromo-2-methylonicotinic acid: Similar structure but with a methyl group instead of a morpholine ring.
Uniqueness
5-Bromo-2-morpholinonicotinic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSSEQZMXBAFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649786 |
Source
|
Record name | 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017783-03-7 |
Source
|
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017783-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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